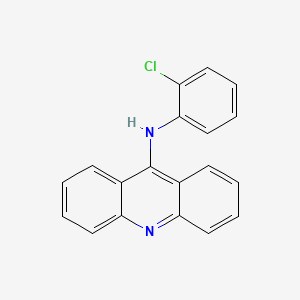![molecular formula C12H10N4O2 B11667929 N'-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11667929.png)
N'-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(Z)-(2-Hydroxyphenyl)methyliden]pyrazin-2-carbohydrazid ist eine chemische Verbindung, die zur Klasse der Schiff-Basen gehört. Schiff-Basen sind Verbindungen, die typischerweise durch die Kondensation von primären Aminen mit Carbonylverbindungen gebildet werden. Diese besondere Verbindung ist durch das Vorhandensein eines Pyrazinrings und einer Hydrazidgruppe gekennzeichnet, was sie zu einem vielseitigen Molekül in verschiedenen chemischen Reaktionen und Anwendungen macht.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von N'-[(Z)-(2-Hydroxyphenyl)methyliden]pyrazin-2-carbohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 2-Hydroxybenzaldehyd und Pyrazin-2-carbohydrazid. Die Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird mehrere Stunden erhitzt und das entstehende Produkt anschließend durch Umkristallisation gereinigt.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für N'-[(Z)-(2-Hydroxyphenyl)methyliden]pyrazin-2-carbohydrazid nicht gut dokumentiert sind, würde der allgemeine Ansatz die großtechnische Synthese unter Verwendung ähnlicher Kondensationsreaktionen umfassen. Der Prozess wäre auf Ausbeute und Reinheit optimiert, wobei die Kosteneffizienz und Skalierbarkeit berücksichtigt werden würden.
Chemische Reaktionsanalyse
Reaktionstypen
N'-[(Z)-(2-Hydroxyphenyl)methyliden]pyrazin-2-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Schiff-Base in das entsprechende Amin umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Hydrazidgruppe durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitution: Nukleophile wie Amine und Thiole können in Substitutionsreaktionen verwendet werden.
Hauptsächlich gebildete Produkte
Oxidation: Entsprechende Oxide der Verbindung.
Reduktion: Entsprechende Amine.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
N'-[(Z)-(2-Hydroxyphenyl)methyliden]pyrazin-2-carbohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Ligand in der Koordinationschemie verwendet, um Komplexe mit Übergangsmetallen zu bilden.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Aufgrund seiner Fähigkeit, stabile Komplexe mit Metallionen zu bilden, wird es für seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht.
Industrie: Wird bei der Synthese anderer komplexer organischer Moleküle und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N'-[(Z)-(2-Hydroxyphenyl)methyliden]pyrazin-2-carbohydrazid beinhaltet seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden. Die Hydrazidgruppe kann mit Metallionen koordinieren, was zur Bildung von Metall-Ligand-Komplexen führt. Diese Komplexe können mit biologischen Molekülen interagieren, möglicherweise die Enzymaktivität hemmen oder zelluläre Prozesse stören.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its ability to form stable complexes with metal ions. The hydrazide group can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-(2-Hydroxyphenyl)methyliden]pyrazin-2-carbohydrazid
- N'-[(E)-(4-Hydroxyphenyl)methyliden]pyrazin-2-carbohydrazid
- N'-[(E)-(3-Ethoxy-2-hydroxyphenyl)methyliden]pyrazin-2-carbohydrazid
Einzigartigkeit
N'-[(Z)-(2-Hydroxyphenyl)methyliden]pyrazin-2-carbohydrazid ist aufgrund seiner spezifischen Konfiguration (Z-Isomer) und des Vorhandenseins sowohl der Hydroxyphenyl- als auch der Pyrazin-Einheiten einzigartig. Diese einzigartige Struktur ermöglicht es ihm, spezifische Metall-Ligand-Komplexe zu bilden und im Vergleich zu seinen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften aufzuweisen.
Eigenschaften
Molekularformel |
C12H10N4O2 |
|---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10N4O2/c17-11-4-2-1-3-9(11)7-15-16-12(18)10-8-13-5-6-14-10/h1-8,17H,(H,16,18)/b15-7- |
InChI-Schlüssel |
FNOAOFIHRVSHJT-CHHVJCJISA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=NC=CN=C2)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11667850.png)
![(4-Benzylpiperazin-1-yl)[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11667852.png)
![4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11667858.png)
![Benzamide, N-[3-(4-methylphenyl)-4-phenyl-2(3H)-thiazolylidene]-](/img/structure/B11667865.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-{(E)-[4-(cyanomethoxy)phenyl]methylidene}acetohydrazide](/img/structure/B11667868.png)
![N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11667882.png)
![2-(4-Bromophenyl)-5-(4-tert-butylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11667886.png)
![3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide](/img/structure/B11667892.png)
![3-(4-fluorophenyl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667898.png)

![(5Z)-5-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667907.png)
![[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11667915.png)
![N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11667916.png)
![(4-Benzylpiperazin-1-yl)[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11667942.png)
